N-[propyl-[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl]formamide
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Overview
Description
“N-[propyl-[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl]formamide” is a chemical compound with the molecular formula C13H15Cl3N2O3 . It has a molecular weight of 353.63 .
Physical And Chemical Properties Analysis
This compound has a predicted density of 1.366±0.06 g/cm3 . It has a melting point range of 87 - 90°C . It is slightly soluble in chloroform and methanol .Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry : A review discussed the carbamoylation of C–H and X–H (X = N, O) bonds with formamides via cross-dehydrogenative coupling reactions. This method is effective for preparing carboxamide, carbamate, and urea derivatives, prevalent in medicinal chemistry and natural product synthesis (He, Wu, & Vessally, 2020).
Human Toxicity Studies : A study on prochloraz (related to the queried compound) indicated its potential toxicity in humans, highlighting the importance of understanding its effects in the context of human exposure (Chen, Lin, Yen, & Lin, 2013).
Analytical Detection in Food Products : Research on the simultaneous determination of prochloraz and its metabolites in fruits and vegetables using LC-MS/MS provided insights into monitoring and safety assessment of such compounds in food items (Fu, Wang, Zhang, & Wu, 2020).
Antiulcer Activity : A study on the synthesis of 2-(3,4-dimethoxyphenyl)ethylamine derivatives, including carbamoyl derivatives, showed significant antiulcer activity, suggesting therapeutic applications (Hosokami et al., 1992).
Effects on Drug Metabolism in Birds : An investigation into the effects of prochloraz on drug metabolism in birds highlighted its influence on hepatic and intestinal cytochrome P-450 levels and monooxygenase activities, important for understanding the ecological impact of such compounds (Riviere, Bach, & Grolleau, 1985).
Mechanism of Action
BTS44596, also known as N-[propyl-[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl]formamide, is a metabolite of the fungicide prochloraz . Here is a detailed explanation of its mechanism of action:
Target of Action
The primary target of BTS44596 is lanosterol 14 α-demethylase (CYP51A1) , an enzyme necessary for the generation of fungal ergosterol . Ergosterol is an essential component in the fungal cell membrane .
Mode of Action
BTS44596 inhibits the activity of lanosterol 14 α-demethylase (CYP51A1) . This inhibition disrupts the production of ergosterol, leading to alterations in the fungal cell membrane .
Biochemical Pathways
The inhibition of lanosterol 14 α-demethylase (CYP51A1) by BTS44596 affects the ergosterol biosynthesis pathway . This disruption leads to a decrease in ergosterol levels, causing instability and abnormality in the fungal cell membrane .
Pharmacokinetics
It’s known that prochloraz and its metabolites, including bts44596, can be detected in strawberries . The dissipation of prochloraz in strawberries follows the first-order kinetic equation, and its half-life is 8.06 days .
Result of Action
The inhibition of ergosterol synthesis by BTS44596 leads to alterations in the fungal cell membrane . This results in the disruption of essential functions and ultimately the death of the fungus .
Action Environment
The action of BTS44596 can be influenced by environmental factors. For instance, the dissipation rate of prochloraz, from which BTS44596 is derived, can vary under different greenhouse conditions . .
properties
IUPAC Name |
N-[propyl-[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl]formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl3N2O3/c1-2-3-18(13(20)17-8-19)4-5-21-12-10(15)6-9(14)7-11(12)16/h6-8H,2-5H2,1H3,(H,17,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDVQZWCBQXOJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891607 |
Source
|
Record name | N-{propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50891607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
139542-32-8 |
Source
|
Record name | N-{propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50891607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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